2-(propylsulfanyl)-2,3-dihydro-1H-benzimidazole
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Overview
Description
2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a heterocyclic compound featuring a benzodiazole ring system substituted with a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phthalaldehyde with O-protected tris-(hydroxyalkyl)aminomethanes in the presence of propane-1-thiol . This multicomponent reaction proceeds under mild conditions and yields the desired benzodiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions: 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzodiazole ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The propylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The benzodiazole ring system can also participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-(METHYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
- 2-(ETHYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
- 2-(BUTYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
Comparison: Compared to its analogs, 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE exhibits unique properties due to the length and flexibility of the propylsulfanyl group. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H14N2S |
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Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-propylsulfanyl-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C10H14N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6,10-12H,2,7H2,1H3 |
InChI Key |
FYWBZBZRUSPPNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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